molecular formula C18H12O B12425947 3-Hydroxychrysene-d11

3-Hydroxychrysene-d11

Cat. No.: B12425947
M. Wt: 255.4 g/mol
InChI Key: PULKTNQKGZNFNB-LFFOKYCESA-N
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Description

3-Hydroxychrysene-d11 is a deuterium-labeled derivative of 3-Hydroxychrysene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used to study metabolic pathways and pharmacokinetics. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxychrysene-d11 involves the deuteration of 3-Hydroxychrysene. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the product are critical factors, and quality control measures are implemented to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxychrysene-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives .

Scientific Research Applications

3-Hydroxychrysene-d11 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxychrysene-d11 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise quantitation and tracking of the compound within metabolic pathways. This helps in understanding the pharmacokinetics and metabolic profiles of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantitation. This makes it particularly valuable in drug development and environmental studies .

Biological Activity

3-Hydroxychrysene-d11 is a deuterated form of 3-hydroxychrysene, a metabolite of chrysene, which belongs to the class of polycyclic aromatic hydrocarbons (PAHs). Understanding the biological activity of this compound is crucial due to its potential implications in environmental health and toxicology. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound has the molecular formula C18H12OC_{18}H_{12}O with a molecular weight of approximately 262.29 g/mol. The presence of deuterium atoms allows for enhanced tracking in biological studies, particularly in metabolic pathways.

Metabolism and Biotransformation

This compound is primarily formed through the metabolic conversion of chrysene. This process involves various cytochrome P450 enzymes, which hydroxylate chrysene at specific positions. The resulting hydroxy derivatives, including 3-hydroxychrysene, can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body.

Toxicological Effects

Research indicates that this compound exhibits significant toxicological effects. It has been associated with genotoxicity and carcinogenicity due to its ability to form DNA adducts. A study demonstrated that exposure to PAHs, including chrysene and its metabolites, resulted in increased mutagenic activity in bacterial assays .

Table 1: Toxicological Profile of this compound

EndpointObserved EffectReference
GenotoxicityPositiveOliveira et al., 2019
Carcinogenic potentialHighKuang et al., 2013
MutagenicityIncreasedLu et al., 2016

Occupational Exposure

A significant case study involving coke oven workers highlighted elevated levels of urinary metabolites, including hydroxy PAHs like this compound. The study found that workers exposed to high levels of PAHs exhibited increased urinary concentrations of these metabolites, correlating with higher risks of lung cancer .

Environmental Impact

Another study focused on environmental contamination from PAHs in urban areas. Analysis of paired serum and urine samples revealed detectable levels of this compound in populations living near industrial sites. This finding underscores the compound's relevance as a biomarker for PAH exposure and its potential health risks associated with environmental pollution .

High-Throughput Analysis

Recent advancements in analytical techniques have enabled high-throughput screening for urinary hydroxy PAHs. A study utilized automated solid-phase microextraction coupled with mass spectrometry to analyze samples efficiently. This method allowed for the detection of multiple hydroxy PAHs, including this compound, providing insights into exposure levels among different populations .

Table 2: Detection Rates of Hydroxy PAHs in Urine Samples

Hydroxy PAHDetection Rate (%)Population Sampled
This compound40.1%Industrial Workers
1-Hydroxypyrene76.2%E-waste Dismantling Area
Total OH-PAHsVaries (0-99%)Various Urban Locations

Properties

Molecular Formula

C18H12O

Molecular Weight

255.4 g/mol

IUPAC Name

1,2,4,5,6,7,8,9,10,11,12-undecadeuteriochrysen-3-ol

InChI

InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

PULKTNQKGZNFNB-LFFOKYCESA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C3C(=C(C(=C4[2H])[2H])O)[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O

Origin of Product

United States

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